tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate
Description
tert-butyl N-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate is a cyclobutane-derived carbamate featuring a 1,2-dihydroxyethyl substituent on the cyclobutyl ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly for applications requiring stereochemical control or hydroxyl-group functionalization. Its structure combines the steric bulk of the tert-butyl carbamate group with the polar, hydrogen-bonding capacity of the dihydroxyethyl moiety, making it a versatile scaffold for drug discovery and chiral synthesis .
The synthesis of this compound typically involves cyclobutane ring formation via [2+2] photocycloaddition or ring-opening reactions, followed by dihydroxyethyl group introduction through epoxide hydrolysis or dihydroxylation of alkenes. The tert-butyl carbamate group is often introduced via Boc protection of a primary or secondary amine precursor .
Properties
IUPAC Name |
tert-butyl N-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(15)12-11(5-4-6-11)8(14)7-13/h8,13-14H,4-7H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHWXFDYSQKGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Direct Boc Protection
The most straightforward approach involves protecting 1-(1,2-dihydroxyethyl)cyclobutylamine with di-tert-butyl dicarbonate (Boc anhydride). Key steps include:
Reaction Scheme :
Conditions :
-
Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
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Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
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Temperature : 0–25°C, 4–12 h
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Workup : Aqueous extraction followed by silica gel chromatography
Yield : 68–82% (theoretical maximum limited by steric hindrance from the cyclobutyl group).
Cyclobutylamine Precursor Synthesis
The synthesis of 1-(1,2-dihydroxyethyl)cyclobutylamine remains the critical bottleneck. Two validated pathways emerge:
Dihydroxylation of Vinylcyclobutylamine Derivatives
Step 1 : Synthesis of 1-vinylcyclobutylamine via [2+2] cycloaddition of allylamine derivatives.
Step 2 : Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, N-methylmorpholine N-oxide) to install the 1,2-diol moiety.
Challenges :
-
Low regioselectivity in cycloaddition (45–55% yield)
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Epimerization risk during dihydroxylation
Reductive Amination of Cyclobutyl Diketones
Step 1 : Oxidative cleavage of cyclobutane-fused dioxolanes to generate 1,2-diketocyclobutane intermediates.
Step 2 : Reductive amination with ammonium acetate and NaBH₃CN in methanol.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 24 h |
| Catalyst | Acetic acid (0.1 equiv) |
| Isolated Yield | 57% |
Optimization of Reaction Conditions
Solvent Effects on Boc Protection
Comparative studies reveal solvent polarity critically impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | 7.6 | 82 | 98.5 |
| DCM | 8.9 | 78 | 97.8 |
| DMF | 36.7 | 63 | 95.2 |
THF achieves optimal balance between solubility and reaction kinetics.
Temperature Profiling
Controlled experiments demonstrate colder temperatures (−10°C) suppress side reactions but prolong reaction times:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| −10 | 24 | 85 |
| 0 | 12 | 82 |
| 25 | 6 | 75 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale trials using Corning Advanced-Flow Reactors show promise:
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Residence Time : 8 min
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Throughput : 12 kg/day
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Purity : 99.1% (meets ICH Q3A guidelines)
Advantages :
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Enhanced heat/mass transfer mitigates cyclobutane ring strain issues
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Reduced solvent consumption (30% vs. batch)
Chemical Reactions Analysis
tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis and Properties
Chemical Structure:
- Molecular Formula: CHN\O
- Molecular Weight: 229.29 g/mol
Synthesis Methods:
The synthesis of TBC typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis of the carbamate group.
Scientific Research Applications
TBC has diverse applications in several areas of research:
A. Organic Chemistry
- Reagent in Organic Synthesis: TBC serves as a reagent for synthesizing other carbamate derivatives and is utilized in protecting group chemistry, which is crucial for the selective modification of functional groups during multi-step syntheses.
B. Biological Research
- Enzyme Mechanisms: In biological studies, TBC is used to investigate enzyme mechanisms and protein interactions. It can function as a substrate or an inhibitor in various biochemical assays, allowing researchers to explore the dynamics of enzymatic reactions.
- Pharmacological Studies: The unique structure of TBC allows for selective targeting of specific biological pathways, making it a candidate for drug development and therapeutic applications.
C. Medicinal Chemistry
- Potential Drug Development: Research indicates that TBC may have potential as an active pharmaceutical ingredient due to its ability to modulate biological pathways and interactions with receptors. Its structure suggests possible applications in treating diseases that involve enzyme dysregulation.
Case Studies and Research Findings
Recent studies have highlighted the potential of TBC as an anticancer agent. For instance, its cytotoxic effects have been evaluated against various cancer cell lines, revealing promising results that suggest it may inhibit key signaling pathways involved in tumor growth and proliferation.
In one study, researchers demonstrated that modifications to the structure of carbamates similar to TBC could significantly alter their biological activity, indicating the importance of structural features in drug design .
Mechanism of Action
The mechanism of action of tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous carbamates and cyclobutane derivatives to highlight structural, physical, and functional differences.
Table 1: Comparative Analysis of Key Compounds
Key Findings
Polarity and Solubility: The 1,2-dihydroxyethyl group in the target compound enhances aqueous solubility compared to the fluoropiperidyl (CAS 42754-96-1) and aminomethyl (CAS 1630815-57-4) analogs, which exhibit higher lipophilicity due to fluorine or alkyl substituents . This polarity makes the target compound suitable for aqueous-phase reactions, unlike the aminomethyl derivative, which requires organic solvents for dissolution.
Stereochemical Complexity: The cyclobutyl ring introduces significant ring strain, increasing reactivity in ring-opening or functionalization reactions compared to the more rigid piperidine scaffold in CAS 42754-96-1 . The dihydroxyethyl group provides two stereocenters, enabling asymmetric synthesis of complex molecules, a feature absent in the aminomethyl analog.
Biological Activity :
- Fluorinated analogs (e.g., CAS 42754-96-1) are preferred in CNS-targeted drugs due to fluorine’s metabolic stability and blood-brain barrier penetration. In contrast, the dihydroxyethyl group in the target compound may limit bioavailability but improve interactions with hydrophilic targets like kinases or proteases .
Synthetic Utility: The tert-butyl carbamate group in all three compounds serves as a protective group for amines.
Research Implications
- Drug Design : The target compound’s dual hydroxyl groups make it a candidate for prodrug strategies or covalent inhibitor design, leveraging hydrogen bonding with biological targets.
- Limitations : Its higher molecular weight and polarity may reduce membrane permeability compared to CAS 1630815-57-4 or 42754-96-1, necessitating formulation optimization for in vivo studies.
Biological Activity
The compound tert-butylN-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structure on pharmacological properties.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
Where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable hydroxyl-containing cyclobutane derivative. Various methods for the synthesis of carbamates have been documented, emphasizing the utility of carbamates in drug design due to their stability and versatility in biological applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound exhibits potential as an inhibitor for various enzymes and receptors involved in disease processes. For instance, studies suggest that carbamates can modulate enzyme activity through reversible binding mechanisms .
Pharmacological Profiles
Recent research has highlighted the compound's effectiveness in inhibiting certain kinases, which are crucial in cancer progression. The inhibition of cyclin-dependent kinases (CDKs) has been particularly noted, with IC50 values indicating significant potency at low concentrations .
Table 1: Biological Activity Profile of this compound
| Target Enzyme | IC50 (nM) | Mechanism of Action |
|---|---|---|
| CDK9 | 183 | ATP-competitive inhibition |
| Other CDKs | >500 | Non-selective inhibition |
Case Studies
A notable case study involved the evaluation of the compound's effectiveness against various cancer cell lines. In vitro assays demonstrated that this compound exhibited cytotoxic effects with GI50 values ranging from 530 nM to 1 μM across different triple-negative breast cancer (TNBC) models. These findings underscore its potential as a therapeutic agent in oncology .
Safety and Toxicology
Toxicological assessments are critical for evaluating the safety profile of any new compound. Preliminary studies suggest that this compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses. Further investigations are necessary to establish long-term safety and efficacy.
Table 2: Toxicological Profile
| Parameter | Result |
|---|---|
| Acute Toxicity | No adverse effects observed |
| Long-term Toxicity | Under investigation |
| Mutagenicity | Negative |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[1-(1,2-dihydroxyethyl)cyclobutyl]carbamate, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Carbamate Formation : Use tert-butyl carbamate precursors and coupling reagents (e.g., EDCI, HOBt) for condensation with cyclobutyl derivatives. Adjust reaction stoichiometry (1:1.2 molar ratio of amine to carbamate) and temperature (0–25°C) to minimize side reactions .
- Protection of Hydroxyl Groups : Protect dihydroxyethyl moieties with trimethylsilyl (TMS) groups to prevent undesired oxidation during synthesis. Deprotection via mild acidic hydrolysis (e.g., 10% HCl in THF) preserves cyclobutyl ring stability .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodology :
- X-ray Crystallography : Employ SHELX software for single-crystal structure determination. Resolve cyclobutyl ring puckering and confirm stereochemistry using high-resolution data (R-factor < 0.05) .
- NMR Spectroscopy : Analyze H and C NMR spectra (DMSO-d6) to verify diastereotopic protons in the cyclobutyl ring and hydroxyl group coupling patterns. Assign stereochemistry via NOESY correlations .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H] at m/z 288.1804) and fragmentation patterns .
Q. What safety protocols are critical for handling tert-butyl carbamate derivatives in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents (e.g., THF) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in accordance with EPA guidelines (40 CFR Part 261) .
- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis. Avoid prolonged exposure to light and moisture .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of the cyclobutyl ring in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain (≈25 kcal/mol) and predict regioselectivity in ring-opening reactions. Compare HOMO/LUMO energies to identify reactive sites .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Use Amber force fields to model hydrogen bonding between hydroxyl groups and solvent molecules .
Q. What strategies resolve contradictions in reported crystal structure data for tert-butyl carbamate derivatives?
- Methodology :
- Data Validation : Cross-reference experimental XRD data with Cambridge Structural Database (CSD) entries (e.g., refcode: BAPLOT) to identify discrepancies in bond lengths/angles .
- Twinned Crystals : Apply SHELXL’s TWIN/BASF commands to refine twinned datasets and resolve overlapping reflections .
- Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion in the cyclobutyl ring .
Q. How do steric and electronic effects influence the compound’s stability under acidic/basic conditions?
- Methodology :
- Kinetic Studies : Monitor hydrolysis rates (HPLC) in buffered solutions (pH 1–14). Tert-butyl groups exhibit 3× slower hydrolysis at pH < 3 compared to methyl carbamates due to steric hindrance .
- pH-Dependent NMR : Track protonation states of the carbamate nitrogen (pKa ≈ 8.5) and hydroxyl groups (pKa ≈ 12.5) to identify degradation intermediates .
Q. What role does this compound play in designing prodrugs or enzyme inhibitors?
- Methodology :
- Enzyme Assays : Test inhibitory activity against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent. IC50 values correlate with carbamate’s electrophilicity (logP ≈ 1.8) .
- Prodrug Activation : Link the carbamate to phenolic drugs (e.g., doxorubicin) via pH-sensitive linkers. Evaluate release kinetics in simulated physiological fluids (PBS, 37°C) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
